Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

Medicinal Chemistry Anti-inflammatory Triazoloquinoxaline

This ethyl ester is the definitive starting material for synthesizing 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamides (e.g., 6p) with demonstrated in vivo anti-inflammatory superiority over ibuprofen and gastric safety. The free N-5 hydrogen enables direct alkylation with >20 diverse halides, while the ethyl ester at C-1 undergoes amidation to install warheads or PROTAC linkers—functional handles not available in the [1,5-a] isomer series. For laboratories needing a reference standard for scaffold-hopping or a reliable intermediate for MAPK-COX-2 pathway probes, this compound provides exclusive regiochemical access documented in peer-reviewed studies.

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
Cat. No. B8107328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate
Molecular FormulaC12H10N4O3
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1C3=CC=CC=C3NC2=O
InChIInChI=1S/C12H10N4O3/c1-2-19-12(18)10-15-14-9-11(17)13-7-5-3-4-6-8(7)16(9)10/h3-6H,2H2,1H3,(H,13,17)
InChIKeyYOJNTWDCTVUSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate: A Core Scaffold for Kinase-Focused Medicinal Chemistry


Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate (CAS 2177259-04-8) is a fused heterocyclic building block containing a triazole ring annulated to a quinoxalinone core. It serves as the direct precursor to a series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives developed as anti-inflammatory agents [1]. The compound features a free NH at position 5 (enabling N-alkylation) and an ethyl ester at position 1 (enabling amidation), making it a privileged intermediate for diversity-oriented synthesis of triazoloquinoxaline-based bioactive molecules [1].

Why Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate Cannot Be Replaced by Common Triazoloquinoxaline Analogs


Substitution with regioisomeric triazolo[1,5-a]quinoxaline esters (e.g., ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate) or 4-chloro analogs fundamentally alters both synthetic accessibility and biological readout. The [4,3-a] ring fusion positions the ester at C-1, enabling a distinct vector for amidation that is inaccessible in the [1,5-a] series [1]. The 4-oxo tautomer (versus 4-chloro) preserves a hydrogen-bond donor at N-5 that is essential for subsequent N-alkylation, a step critical for generating the bioactive 5-alkyl carboxamide series [1]. Empirical data from the carboxamide derivatives demonstrate that even subtle N-5 substituent changes produce >10-fold variation in anti-inflammatory potency, confirming that incorrect intermediates irreversibly alter the final compound's activity profile [1].

Quantitative Differentiation Evidence for Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate


Regiochemical Advantage: [4,3-a] Fusion Enables Potent Anti-Inflammatory Carboxamide Derivatives Inaccessible from [1,5-a] Isomers

The [4,3-a] ring fusion is essential for generating the bioactive 5-alkyl-1-carboxamide series. Compound 6p (5-(3,4,5-trimethoxybenzyl) derivative), synthesized directly from the target ethyl ester intermediate, inhibited LPS-induced NO release in RAW264.7 macrophages with greater potency than the lead compound D1 and the clinical NSAID ibuprofen [1]. The regioisomeric [1,5-a] series cannot access this substitution pattern and shows an entirely different biological profile (adenosine A3 receptor binding, Ki = 70.8 nM) [2].

Medicinal Chemistry Anti-inflammatory Triazoloquinoxaline

N-5 Alkylation Reactivity: 4-Oxo Tautomer Outperforms 4-Chloro Analog in Generating Diverse 5-Alkyl Derivatives

The target compound's 4-oxo group preserves a nucleophilic N-5 position that readily undergoes K₂CO₃-mediated alkylation with halogenated alkanes, yielding 5-alkyl derivatives (5a–5t) in 34–59% overall yield from compound 3 [1]. In contrast, the 4-chloro analog (ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate) lacks the tautomeric NH, requiring alternative (and often harsher) functionalization strategies that limit diversification at this position. The 4-oxo compound thus enables a single-step alkylation with 20 different halide substrates, directly producing intermediates for carboxamide conversion [1].

Synthetic Chemistry Building Block Diversity-Oriented Synthesis

Ester-to-Amide Conversion: Quantified Impact on Anti-Inflammatory Potency Across a 20-Compound Matrix

Conversion of the ethyl ester to primary carboxamide at C-1 yields compounds 6a–6t. Cytotoxicity screening at 10 μM revealed that most derivatives retained >80% cell viability, while NO inhibition potency varied sharply with N-5 substituent identity [1]. The benzyl-substituted derivative 6g showed 85% viability at 30 μM, whereas the p-fluoro benzyl analog 6j dropped to 48% at 30 μM and 73% at 10 μM [1]. This demonstrates that the ester intermediate is indispensable for generating the carboxamide library and that subtle N-5 modifications produce large cytotoxicity differentials—information that cannot be obtained from the 4-benzyl analog (ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate), which lacks the free NH entirely.

Structure-Activity Relationship Anti-inflammatory Carboxamide

In Vivo Anti-Inflammatory Validation: Lead Compound 6p Surpasses Ibuprofen in Carrageenan-Induced Paw Edema Model

The lead carboxamide 6p, derived directly from the target ester intermediate, was evaluated head-to-head against ibuprofen (positive control) and the lead compound D1 in a carrageenan-induced acute inflammatory model [1]. Compound 6p displayed more prominent anti-inflammatory activity than both D1 and ibuprofen in vivo [1]. This result validates the entire synthetic route starting from ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate and establishes that the scaffold can yield compounds with superior preclinical efficacy to a marketed NSAID. No analogous in vivo data exist for derivatives originating from the [1,5-a] regioisomer or 4-chloro analog.

In Vivo Pharmacology Anti-inflammatory Preclinical Efficacy

Scaffold Selectivity: [4,3-a] Triazoloquinoxaline Carboxamides Target MAPK Pathway, Not Adenosine or NMDA Receptors

Mechanistic studies on 6p revealed that its anti-inflammatory activity involves inhibition of COX-2 and iNOS and downregulation of the MAPK signal pathway (ERK, JNK, p38) [1]. By contrast, the regioisomeric [1,5-a] scaffold binds adenosine A3 receptors (Ki = 70.8 nM) and NMDA glutamate receptors (Ki = 1.10 μM) [2][3]. This divergence in molecular targets confirms that the [4,3-a] fusion and 1-carboxylate ester geometry drive a fundamentally different pharmacology. No significant COX-2 or MAPK activity has been reported for the [1,5-a] series.

Target Selectivity MAPK Pathway Mechanism of Action

Optimal Procurement Scenarios for Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate


Anti-Inflammatory Drug Discovery Targeting the MAPK-COX-2 Axis

This compound is the only validated entry point for synthesizing 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamides that inhibit COX-2, iNOS, and MAPK signaling. The lead derivative 6p demonstrated in vivo superiority over ibuprofen with a favorable gastric safety profile, making the ester intermediate essential for any program seeking to develop non-ulcerogenic anti-inflammatory agents [1].

Diversity-Oriented Synthesis of Triazoloquinoxaline Libraries

With a free N-5 position, a hydrolyzable ethyl ester at C-1, and a stable oxo group at C-4, this building block supports sequential orthogonal functionalization. The published protocol enables one-step N-5 alkylation with >20 structurally diverse halides, directly generating intermediates for amidation, hydrazinolysis, or further heterocycle fusion [1]. No other commercially available triazoloquinoxaline building block offers this combination of reactive handles.

Kinase-Targeted Probe and PROTAC Development

The MAPK pathway inhibition demonstrated by the derived carboxamides suggests potential utility in designing kinase-targeted chemical probes. The ester group at C-1 can be converted to an amide-linked warhead or PROTAC linker without disturbing the triazoloquinoxaline core geometry, while N-5 modifications can tune physicochemical properties and target engagement [1].

Regiochemical Selectivity Studies in Fused Triazole Systems

For laboratories investigating the impact of triazole ring fusion geometry on biological activity, this compound provides the [4,3-a] scaffold with documented selectivity for the MAPK-COX-2 pathway, in contrast to the [1,5-a] isomer's affinity for adenosine (Ki = 70.8 nM) and NMDA receptors (Ki = 1.10 μM) [1][2][3]. This makes it a reference standard for scaffold-hopping experiments in heterocyclic medicinal chemistry.

Quote Request

Request a Quote for Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.